molecular formula C10H15NO B6592888 (R)-1-(3-ethoxyphenyl)ethanamine CAS No. 263893-81-8

(R)-1-(3-ethoxyphenyl)ethanamine

Cat. No. B6592888
CAS RN: 263893-81-8
M. Wt: 165.23 g/mol
InChI Key: YIPGPYIRKCOZJP-MRVPVSSYSA-N
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Description

(R)-1-(3-ethoxyphenyl)ethanamine, also known as N-ethoxy-3-phenylpropan-1-amine, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound, which means it has two enantiomers, (R)- and (S)-. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of (R)-1-(3-ethoxyphenyl)ethanamine is not fully understood. However, it is thought to act by binding to and activating the serotonin transporter (SERT), which leads to the release of serotonin from nerve terminals. It may also interact with other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the release of these neurotransmitters as well.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-1-(3-ethoxyphenyl)ethanamine are still being studied. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition. It has also been shown to have some neuroprotective effects, possibly due to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-1-(3-ethoxyphenyl)ethanamine in lab experiments is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its effects on other neurotransmitters, such as norepinephrine and dopamine, may complicate the interpretation of results. Additionally, its potential neurotoxicity and other side effects need to be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on (R)-1-(3-ethoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. It may also have applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of (R)-1-(3-ethoxyphenyl)ethanamine involves the reaction of 3-ethoxybenzaldehyde and nitroethane in the presence of a reducing agent, followed by a reductive amination step. The resulting product is then isolated and purified through recrystallization.

Scientific Research Applications

(R)-1-(3-ethoxyphenyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means it can increase the levels of these neurotransmitters in the brain. This makes it a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological processes.

properties

IUPAC Name

(1R)-1-(3-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPGPYIRKCOZJP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-ethoxyphenyl)ethanamine

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